Chrysin
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) key signals:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.23 | d (J = 2.0 Hz) | H-6 (A-ring) |
| 6.53 | d (J = 2.0 Hz) | H-8 (A-ring) |
| 6.97 | s | H-3 (B-ring) |
| 7.55–7.62 | m | H-4',5',6' (C-ring) |
| 8.06 | m | H-2',3' (C-ring) |
| 10.94 | s | 7-OH |
| 12.83 | s | 5-OH |
¹³C NMR (125 MHz, DMSO-d₆) highlights:
- C-4 (δ 182.1 ppm, carbonyl)
- C-2 (δ 164.8 ppm, oxygenated)
- A-ring carbons (δ 94.2–104.4 ppm)
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
- 3410 (O–H stretch)
- 1654 (C=O stretch)
- 1600, 1571 (C=C aromatic)
- 1500 (C–O–C pyran)
Ultraviolet-Visible (UV-Vis) Spectroscopy
In dimethyl sulfoxide (DMSO), this compound exhibits λmax at 270 nm (Band I, cinnamoyl system) and 348 nm (Band II, benzoyl system). Bathochromic shifts occur in alkaline media due to deprotonation of hydroxyl groups.
Computational Chemistry Studies
Hirshfeld Surface Analysis
Hirshfeld surfaces quantify intermolecular interactions in this compound cocrystals:
| Interaction Type | Contribution (%) |
|---|---|
| O···H/H···O | 42.7 |
| C···H/H···C | 33.1 |
| H···H | 19.5 |
The fingerprint plot shows sharp spikes at di + de ≈ 2.8 Å, characteristic of O–H···O hydrogen bonds.
DFT Stability Studies
The 1:3 this compound-berberine cocrystal exhibits the highest stability (–84.2 kJ/mol interaction energy) compared to other stoichiometries, attributed to synergistic π-π stacking and ionic interactions. The HOMO-LUMO gap (3.8 eV) confirms low chemical reactivity, consistent with its antioxidant properties.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXKCRFFJGDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022396 | |
| Record name | Chrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Chrysin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
480-40-0 | |
| Record name | Chrysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chrysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-phenyl-4H-benzo[b]pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CN01F5ZJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285.50 °C. @ 760.00 mm Hg | |
| Record name | 5,7-Dihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Enzymatic Hydrolysis Optimization
The enzymatic extraction method described in CN102465158A demonstrates a sustainable approach using Malus sieboldii Mill leaves as raw material. The protocol involves:
- Acidified Enzymolysis : Leaf powder is moistened with pH 4–5 acidic aqueous solution (hydrochloric or sulfuric acid) and treated with 2–5‰ (w/w) enzymes such as cellulase, glycase, or β-glucan glycosidase at 35–50°C for 35–48 hours. This step hydrolyzes cellulose matrices to release bound chrysin.
- Ethanol Reflux Extraction : 80–90% ethanol solutions (5–10× volume) extract this compound through 2–3 reflux cycles (1 hour each). Post-extraction, ethanol is removed under reduced pressure, concentrating the solution to 20–40% ethanol for crystallization.
Key parameters influencing yield include enzyme selection (cellulase yields 16.3 g/1kg leaves at 97.2% purity vs. glycase yielding 17.1 g at 95.4%) and ethanol concentration during crystallization.
Purification via Polyamide Chromatography
Crude this compound undergoes dual-stage purification:
- Primary Crystallization : Concentrated ethanolic solutions yield 9.2–10.2% crude product.
- Polyamide Gradient Elution : Crude material dissolved in 90–99% ethanol is adsorbed onto polyamide resin, with impurities removed using 40–50% ethanol (4–6 bed volumes). This compound is eluted with 70% ethanol, achieving final purities of 94.8–97.2%.
Table 1: Enzymatic Extraction Performance from Malus sieboldii Mill
| Parameter | Example 2 | Example 3 | Example 4 | Example 5 |
|---|---|---|---|---|
| Enzyme Used | Cellulase | Glycase | Cellulase + β-Glucan | Glycase + β-Glucan |
| Ethanol Concentration | 80% | 80% | 90% | 90% |
| Yield (g/kg leaves) | 16.3 | 17.1 | 84.0 | 172.0 |
| Purity (HPLC) | 97.2% | 95.4% | 94.8% | 95.1% |
Chemical Synthesis and Fluorinated Derivatives
Baker-Venkataraman Reaction for Core Structure
Fluorinated this compound derivatives are synthesized via the Baker-Venkataraman reaction, employing lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to form 1,3-diketone intermediates. Cyclization under acidic conditions (0.5% H₂SO₄ in acetic acid at 100°C) yields fluorinated A-ring derivatives (12a , 12b ) with 52–71% efficiency.
B-Ring Fluorination Strategies
4′-Trifluoromethylthis compound (26 ) is synthesized through palladium-catalyzed cyclo-carbonylation in ionic liquids under 20 bar CO pressure. This method achieves regioselective fluorination with enhanced yields compared to traditional Claisen-Schmidt condensations.
Table 2: Synthetic Routes for Fluorinated this compound Derivatives
| Method | Reactants/Catalysts | Yield | Fluorine Position |
|---|---|---|---|
| Baker-Venkataraman | LiHMDS, H₂SO₄/AcOH | 52–71% | A-ring (5,7,8) |
| Cyclo-carbonylation | Pd catalyst, CO pressure | 66–98% | B-ring (4′) |
| Oxidative Cyclization | I₂, ZnCl₂ | 60% | B-ring (2′,4′) |
Trifluoromethylation Techniques
6,8-Ditrifluoromethyl-5-hydroxy-7-acetoxythis compound is produced by reacting iodinated this compound with FSO₂CF₂CO₂Me/CuI, demonstrating the role of electrophilic substitution in introducing CF₃ groups.
Analytical Validation of this compound Extracts
HPLC Method Development
A validated HPLC protocol (Agilent EC-C-18 column, 100 × 4.6 mm, 2.7 µm) uses 0.1% acetic acid in water:methanol (25:75 v/v) at 0.8 mL/min flow rate, achieving this compound retention at 2.57 minutes. Linear calibration (R² = 0.999) spans 2–20 ng/mL, with limits of detection (LOD) and quantification (LOQ) at 0.61 ng/mL and 1.85 ng/mL, respectively.
Extraction Efficiency Comparison
Table 3: Extraction Yields from Passiflora incarnata Leaves
| Method | Conditions | This compound Content (mg/g) |
|---|---|---|
| Soxhlet (Ethanol) | 90% ethanol, 8 hours | 12.4 ± 0.8 |
| Ultrasound-Assisted | 30°C, 5 minutes | 9.2 ± 0.6 |
| Accelerated Solvent | 90°C, 90 bar, 15 minutes | 14.7 ± 1.1 |
Accelerated solvent extraction (ASE) at 90°C and 90 bar outperforms traditional Soxhlet by 18.5%, likely due to enhanced matrix penetration.
Forced Degradation Studies
This compound exhibits stability under thermal (80°C for 2 hours) and photolytic (254 nm UV) conditions but degrades 18–22% under acidic/alkaline hydrolysis and 29% under oxidative stress (10% H₂O₂).
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Enzymatic vs. Synthetic Routes
Enzymatic extraction offers eco-friendly advantages (lower solvent use, biodegradable enzymes) but requires substantial biomass input (10 kg leaves yield ~172 g this compound). Synthetic routes enable derivative creation but involve costly catalysts (palladium: $65–80/g) and specialized equipment for high-pressure reactions.
Solvent Recovery Systems
Ethanol reflux processes integrate vacuum distillation units to recover >85% solvent, reducing operational costs by 30–40% compared to single-use systems.
Analyse Des Réactions Chimiques
Types of Reactions: Chrysin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
Anticancer Properties:
Chrysin has demonstrated the ability to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, lung, liver, and stomach cancers . It affects protein pathways that effectively suppress tumor growth within the body . In laboratory settings, this compound has been shown to kill breast cancer cells by inhibiting their cell division and suppressing cyclin B1 and CDK2 production, which are crucial for cancerous growth . It can also prevent tumor growth and cancer spread by blocking blood vessel expansion .
Antioxidant and Anti-inflammatory Effects:
this compound exhibits antioxidant properties, increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and reducing levels of oxidative stress markers like malondialdehyde (MDA) . Its anti-inflammatory properties involve reducing inflammation, inducing apoptosis in cells, and decreasing cell proliferation without harming healthy cells or causing unfavorable side effects . Studies have shown that this compound can mitigate the adverse effects of methidathion (MD) on ovaries by decreasing oxidative stress, inflammation, and apoptosis .
Impact on Hormonal Markers:
Research indicates that this compound can regulate serum hormonal markers. For example, in rats treated with methidathion (MD), this compound treatment significantly lowered the elevated levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) and increased the reduced levels of progesterone and estradiol (E2) .
Other Potential Therapeutic Applications:
Studies indicate that this compound has neuroprotective, hepatoprotective, and cardioprotective effects . It may also prevent oxidative damage in the liver and kidneys induced by long-term alcohol consumption . Furthermore, this compound can enhance steroidogenesis .
Data Tables
Effect of this compound on Ovarian Tissue Antioxidants and Oxidative Stress Markers in Methidathion-Treated Rats
| Marker | Control Group | MD Group | MD + CHR Group |
|---|---|---|---|
| GSH Level | [Value] | [Value] | [Value] |
| SOD Activity | [Value] | [Value] | [Value] |
| MDA Levels | [Value] | [Value] | [Value] |
Effect of this compound on Serum Ovarian Inflammation and Tumor Markers in Methidathion-Treated Rats
| Marker | Control Group | MD Group | MD + CHR Group |
|---|---|---|---|
| TNF-α Levels | [Value] | [Value] | [Value] |
| CA-125 Levels | [Value] | [Value] | [Value] |
Note: The search results do not contain the specific values for the markers. "[Value]" is used as a placeholder in the tables above.
Case Studies
While the search results do not explicitly contain comprehensive, well-documented case studies, they do allude to experimental findings that serve as building blocks for potential case studies. For instance, the study on methidathion-treated rats demonstrates the potential of this compound to mitigate ovarian toxicity by reducing oxidative stress and inflammation . These findings suggest that this compound could be a therapeutic agent for ovarian health.
Challenges and Future Directions
Mécanisme D'action
Chrysin exerts its effects through multiple mechanisms:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Neuroprotective Activity: It protects neurons by reducing oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Solubility and Lipophilicity
Chrysin derivatives exhibit enhanced solubility in organic solvents compared to the parent compound. In 75% v/v tetrahydrofuran (THF), this compound derivatives are 1.0–3.2 times more soluble than in methanol or dimethylformamide (DMF). For example:
- 7-O-chrysinbutyl acetate (C1) has a Hydrophilic-Lipophilic Constant (HC) >1.0, indicating higher lipophilicity than this compound .
- Brominated derivatives (e.g., 7-O-3-bromopropylthis compound (C13) ) show increased solubility in THF due to bromine’s electron-withdrawing effects .
Table 1: Solubility of this compound Derivatives in Organic Solvents
| Compound | Solubility in THF (HC) | Solubility in DMF (HC) | Solubility in Methanol (HC) |
|---|---|---|---|
| This compound (parent) | 1.0 | 1.0 | 1.0 |
| C1 | 2.1 | 1.8 | 1.5 |
| C13 | 1.9 | 1.6 | 1.3 |
Anticancer Activity
This compound derivatives show variable efficacy across cancer cell lines:
- Colorectal Cancer : Derivatives C1 , C2 , and C3 exhibit IC₅₀ values comparable to this compound (3–50 µM) in HCT-116 and Caco-2 cells .
- Breast Cancer : this compound outperforms its derivatives in MCF-7 and MDA-MB-468 cells, suggesting unmodified hydroxyl groups are critical for activity .
- Leukemia : this compound shows superior activity (IC₅₀ = 3 µM) in MOLT-4 and K562 cells, though C1 , C3 , and C8 retain partial efficacy .
Table 2: IC₅₀ Values (µM) of this compound and Derivatives
| Cell Line | This compound | C1 | C3 | C8 |
|---|---|---|---|---|
| HCT-116 (Colorectal) | 12.5 | 10.2 | 11.8 | 15.0 |
| MCF-7 (Breast) | 18.3 | 25.6 | 27.1 | >50 |
| K562 (Leukemia) | 3.0 | 5.2 | 4.9 | 6.7 |
Bioavailability Enhancements
- Nanoformulations: Casein-based this compound nanoparticles (CCPs) achieve 88.19% cumulative release in SDS solution, outperforming free this compound (61.57%) .
- Cyclodextrin Complexes : Hydroxypropyl-β-cyclodextrin (HP-β-CD) increases this compound’s Caco-2 permeability by 2.5-fold, addressing its poor membrane transport .
- Ruthenium Complexes : Ru-thio-chrysin exhibits 4-fold higher platelet inhibition than this compound under physiological conditions due to improved cell permeability .
Structural Modifications and Pharmacological Effects
- Prenylated Derivatives : This compound 5,7-diprenylether (Compound 11) acts as a PPARγ partial agonist, enhancing adiponectin secretion to levels comparable to pioglitazone .
- Sulfur Derivatives : Thio-chrysin derivatives demonstrate synergistic effects with sorafenib in targeting liver cancer stem-like cells .
Table 3: Key Derivatives and Their Activities
Synergistic Combinations
- Resveratrol (RES) + this compound : A 1:2 ratio of RES:this compound enhances antiproliferation in Caco-2 cells, reducing cell growth by 50% compared to single agents .
- This compound + Bortezomib : This combination reduces chemoresistant cell growth by 50% via Hsp27 chaperone inhibition (69× more potent than reference compound BVDU) .
Activité Biologique
Chrysin, or 5,7-dihydroxyflavone, is a naturally occurring flavonoid found in various plants, honey, and propolis. Its biological activities have garnered significant attention due to its potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, summarizing key research findings and case studies while providing data tables for clarity.
1. Pharmacological Properties
This compound exhibits a range of pharmacological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress. It increases the levels of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) while decreasing malondialdehyde (MDA) levels in diabetic models .
- Anti-inflammatory Effects : this compound inhibits various pro-inflammatory mediators, including COX-2, TNF-alpha, and interleukins. It modulates the NF-kB pathway, which plays a crucial role in inflammation .
- Anticancer Activity : this compound has demonstrated anti-proliferative effects on various cancer cell lines, including prostate (PC-3) and cervical cancer cells. It induces apoptosis through caspase activation and cell cycle arrest mechanisms .
- Antiviral Properties : Studies indicate that this compound can inhibit HIV replication by targeting casein kinase II, which is involved in HIV-1 transcription .
This compound's biological effects are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit aromatase activity, which is relevant in estrogen-related cancers .
- Cell Signaling Pathways : It activates apoptotic pathways via mitochondrial depolarization and increases the expression of pro-apoptotic proteins like Bax .
- Modulation of Gene Expression : this compound influences the expression of genes involved in inflammation and cancer progression through its interaction with nuclear receptors .
3. Bioavailability and Modifications
Despite its promising biological activities, this compound suffers from low bioavailability (estimated at less than 1% when taken orally) due to rapid metabolism and excretion . Recent research has focused on enhancing its bioavailability through:
- Chemical Derivatives : Novel this compound derivatives have been synthesized to improve metabolic stability and bioactivity. For instance, this compound-carbamate derivatives have shown enhanced therapeutic potential against non-alcoholic fatty liver disease (NAFLD) .
- Nanoparticle Formulations : Solid lipid nanoparticles (SLNs) have been developed to protect this compound from degradation and ensure sustained release in the body .
4. Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Diabetes Management : In diabetic rat models, this compound administration resulted in significant reductions in blood glucose levels and improvements in lipid profiles, indicating its potential as an anti-diabetic agent .
- Cancer Treatment : A study on prostate cancer cells revealed that treatment with this compound at concentrations of 10 μM and 40 μM led to increased apoptosis rates after 48 hours. The study reported a significant rise in early and late apoptotic cells with higher concentrations of this compound .
5. Summary Table of Biological Activities
Q & A
Q. What are the key structural features of Chrysin that influence its bioavailability and biological activity?
this compound (C₁₅H₁₀O₄) is a flavone characterized by two hydroxyl groups at positions 5 and 7, which contribute to its antioxidant properties. Its planar structure and low water solubility limit bioavailability, necessitating nanoparticle encapsulation or structural derivatization to enhance delivery . Methodological approaches include computational modeling (e.g., molecular docking) to predict binding affinity and in vitro assays (e.g., Caco-2 cell permeability studies) to assess absorption.
Q. How can researchers optimize the encapsulation efficiency of this compound in nanoparticle delivery systems?
Encapsulation efficiency (EE) can be improved using PLGA-PEG nanoparticles synthesized via open-ring copolymerization. Key parameters include polymer-to-drug ratio, solvent selection, and emulsification speed. EE is quantified via UV-Vis spectroscopy of the supernatant post-encapsulation, with validation through SEM for nanoparticle morphology and FTIR for drug-polymer interaction analysis . Statistical tools like one-way ANOVA (p < 0.05) are critical for comparing formulations .
Q. What in vitro models are most suitable for studying this compound’s anticancer effects?
Common models include gastric cancer cell lines (e.g., MKN45) treated with this compound to assess apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation. Dose-response curves (e.g., IC₅₀ determination) and controls (e.g., untreated cells, vehicle controls) are essential to validate specificity .
Advanced Research Questions
Q. What experimental approaches are used to investigate this compound’s role in epigenetic regulation via TET1 protein modulation?
Advanced methodologies include:
- qRT-PCR and Western blotting to quantify TET1 mRNA and protein levels in treated vs. untreated cells.
- 5hmC/5mC quantification via ELISA or dot blot to assess DNA demethylation.
- Knockdown experiments (e.g., siRNA targeting TET1) to confirm this compound’s mechanistic dependency on this pathway . Statistical rigor requires triplicate experiments and correction for multiple comparisons (e.g., Tukey’s test) .
Q. How can researchers resolve contradictions in reported data on this compound’s pro-oxidant vs. antioxidant effects?
Contradictions may arise from context-dependent behavior (e.g., cell type, concentration). A systematic approach involves:
- Dose-range studies to identify threshold concentrations where pro-oxidant effects emerge.
- ROS detection assays (e.g., DCFH-DA fluorescence) under varying oxygen tensions.
- Meta-analysis of published data to identify confounding variables (e.g., assay protocols, solvent carriers) .
Q. What strategies are recommended for validating this compound’s target engagement in complex biological systems?
- Chemical proteomics (e.g., affinity chromatography with this compound-conjugated beads) to identify binding partners.
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for kinetic analysis of ligand-target interactions.
- CRISPR-Cas9 knockout models to confirm phenotypic dependency on putative targets .
Methodological Guidance
Q. How should researchers design experiments to distinguish this compound’s direct vs. indirect effects on signaling pathways?
- Use time-course experiments to track early vs. late pathway activation (e.g., phosphorylation of ERK or Akt).
- Combine pharmacological inhibitors (e.g., MEK inhibitors for ERK) with this compound treatment to isolate direct effects.
- Transcriptomic profiling (RNA-seq) can reveal secondary effects via pathway enrichment analysis .
Q. What statistical frameworks are critical for analyzing this compound’s synergistic interactions with other compounds?
- Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
- Bliss independence model for dose-matrix analyses.
- Hierarchical clustering of omics data to identify co-regulated genes/proteins .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in this compound studies, particularly in nanoparticle formulations?
- Detailed experimental protocols : Specify parameters like sonication time, centrifugation speed, and freeze-drying conditions.
- Batch-to-batch consistency : Report polydispersity index (PDI) and zeta potential for nanoparticles.
- Deposit raw data (e.g., HPLC chromatograms, SEM images) in public repositories (e.g., Zenodo) .
Q. What are the best practices for citing conflicting findings in this compound literature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
